molecular formula C27H21ClFN4NaO5 B605311 Alisertib sodium CAS No. 1208255-63-3

Alisertib sodium

Cat. No.: B605311
CAS No.: 1208255-63-3
M. Wt: 558.9 g/mol
InChI Key: WLPXWQKMVACWII-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of alisertib sodium involves a series of synthetic steps. One method includes the condensation and cyclization reaction between (1E, 4E)-8-chloro-4-[(dimethylamino)methene]-1-(2-fluoro-6-methoxyphenyl)-3H-benzo[C]azepine-5-(4H)-ketone and guanidine hydrochloride to generate 2-amino-9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyridine-5,4-Dbenzo-azepine . This intermediate then undergoes a displacement reaction with 4-halogen-2-methoxy-benzoic acid to produce alisertib .

Industrial Production Methods

The industrial production of this compound is designed to be efficient and scalable. The process involves readily available raw materials and straightforward reaction conditions, making it suitable for large-scale production . The synthetic route is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alisertib sodium undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted alisertib compounds .

Properties

CAS No.

1208255-63-3

Molecular Formula

C27H21ClFN4NaO5

Molecular Weight

558.9 g/mol

IUPAC Name

sodium;4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-2-methoxybenzoate;hydrate

InChI

InChI=1S/C27H20ClFN4O4.Na.H2O/c1-36-21-5-3-4-20(29)23(21)25-19-10-15(28)6-8-17(19)24-14(12-30-25)13-31-27(33-24)32-16-7-9-18(26(34)35)22(11-16)37-2;;/h3-11,13H,12H2,1-2H3,(H,34,35)(H,31,32,33);;1H2/q;+1;/p-1

InChI Key

WLPXWQKMVACWII-UHFFFAOYSA-M

SMILES

O=C([O-])C1=CC=C(NC2=NC=C3CN=C(C4=C(OC)C=CC=C4F)C5=CC(Cl)=CC=C5C3=N2)C=C1OC.[H]O[H].[Na+]

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)[O-])OC.O.[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Alisertib sodium hydrate, MLN8237-004

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alisertib sodium
Reactant of Route 2
Reactant of Route 2
Alisertib sodium
Reactant of Route 3
Alisertib sodium
Reactant of Route 4
Reactant of Route 4
Alisertib sodium
Reactant of Route 5
Reactant of Route 5
Alisertib sodium
Reactant of Route 6
Reactant of Route 6
Alisertib sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.